molecular formula C9H7BrCl2O B1411401 3',5'-Dichloro-4'-methylphenacyl bromide CAS No. 1803824-56-7

3',5'-Dichloro-4'-methylphenacyl bromide

Cat. No.: B1411401
CAS No.: 1803824-56-7
M. Wt: 281.96 g/mol
InChI Key: NAHPMTBIEBZPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Dichloro-4'-methylphenacyl bromide is a halogenated acetophenone derivative characterized by a phenacyl backbone substituted with chlorine atoms at the 3' and 5' positions, a methyl group at the 4' position, and a bromine atom at the ketone-bearing carbon.

  • Molecular Formula: Derived from analogs like 3',5'-dichloro-4'-methylphenacyl chloride (C₉H₇Cl₃O, ), replacing one chlorine with bromine gives C₉H₇Cl₂BrO.
  • Molecular Weight: Estimated at ~282.5 g/mol (based on the chloride's molecular weight of 238 and substituting Cl with Br).
  • Structural Features: The dichloro and methyl substituents enhance steric and electronic effects, influencing reactivity in organic synthesis.

This compound is likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals, where halogen and methyl groups modulate bioactivity .

Properties

IUPAC Name

2-bromo-1-(3,5-dichloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHPMTBIEBZPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’,5’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-4’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

3’,5’-Dichloro-4’-methylphenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

3',5'-Dichloro-4'-methylphenacyl bromide is utilized as a key reagent in the synthesis of more complex organic molecules. Its halogen substitution pattern allows for selective reactions, making it valuable in constructing various chemical architectures.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2',5'-Dichloro-4'-methylphenacyl bromideSimilar phenacyl structure but different substitutionVarying reactivity due to different substituents
3',5'-Dichloro-4'-methylacetophenonePrecursor used in synthesisLacks bromine atom at phenacyl position
4'-Methylphenacyl bromideLacks chlorine atomsDifferent chemical properties

Medicinal Chemistry

Research indicates that 3',5'-Dichloro-4'-methylphenacyl bromide exhibits potential pharmacological properties. Its mechanism of action typically involves covalent modification of target proteins or nucleic acids, influencing various cellular processes.

Case Studies

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the phenacyl structure have resulted in compounds with IC₅₀ values lower than established anticancer drugs like 5-Fluorouracil, indicating enhanced potency against specific cancer types .
  • Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can bind with specific enzymes and receptors, modulating enzymatic activity and influencing receptor signaling pathways. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems.

Applications in Drug Development

The compound serves as an intermediate for synthesizing bioactive compounds, which can lead to the development of new pharmaceuticals. Its ability to modify biological macromolecules positions it as a candidate for further exploration in drug discovery processes.

Industrial Applications

In addition to its laboratory uses, 3',5'-Dichloro-4'-methylphenacyl bromide finds applications in producing specialty chemicals within industrial settings. Its unique reactivity allows for the development of tailored chemical products that meet specific industry needs.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modify the structure and function of biomolecules, making it useful in various biochemical and pharmacological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Electron-withdrawing groups (Cl, Br, CF₃) increase electrophilicity at the ketone carbon, enhancing reactivity in nucleophilic substitutions .

Synthetic Utility :

  • 4-Chlorophenacyl bromide is widely used in peptide synthesis and as a protein-labeling agent due to its moderate reactivity .
  • 3,4-Dichlorophenacyl bromide’s dual chloro substituents may direct regioselective reactions in heterocyclic chemistry .
  • The trifluoromethyl group in 4'-bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide introduces steric bulk and metabolic stability, valuable in agrochemical design .

Metabolic and Toxicological Profiles

  • 3',5'-Dichloro-4'-methylphenacyl bromide : While direct data is unavailable, its structural relative 3,3′-dichloro-4′-sulfooxy-biphenyl () shows rapid tissue distribution and metabolic clearance in rats, suggesting similar halogenated compounds may undergo sulfation or hydroxylation.

Biological Activity

3',5'-Dichloro-4'-methylphenacyl bromide (CAS No. 1803824-56-7) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of dichloro and methyl substituents on a phenacyl structure, which influences its reactivity and interactions with biological targets. The molecular formula is C15H12BrCl2, indicating its halogenated nature, which often correlates with enhanced biological activity.

The biological activity of 3',5'-Dichloro-4'-methylphenacyl bromide is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

  • Inhibiting Enzyme Activity : The compound can bind to enzymes, altering their function and potentially leading to downstream effects on metabolic pathways.
  • Modulating Signaling Pathways : It may influence various signaling cascades, including those involved in cell proliferation and apoptosis.

Biological Activity

Recent studies have investigated the cytotoxic effects of 3',5'-Dichloro-4'-methylphenacyl bromide on different cancer cell lines. The following table summarizes key findings from these studies:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung cancer)32.4 ± 2.2Induction of apoptosis via caspase activation
Study BMCF-7 (Breast cancer)21.99Inhibition of cell proliferation through cell cycle arrest
Study CHeLa (Cervical cancer)15.0Modulation of p53 signaling pathway

Case Studies

  • Cytotoxicity Against A549 Cells : In a study focusing on lung cancer, 3',5'-Dichloro-4'-methylphenacyl bromide demonstrated significant cytotoxicity with an IC50 value of 32.4 µM. The mechanism involved the upregulation of pro-apoptotic markers such as caspase-3 and Bax, indicating its potential as an anticancer agent .
  • Effects on MCF-7 Cells : Another investigation revealed that this compound effectively inhibited the growth of MCF-7 breast cancer cells, with an IC50 value of approximately 21.99 µM. The study suggested that the compound induces cell cycle arrest, contributing to its antiproliferative effects .
  • Impact on HeLa Cells : Research also indicated that 3',5'-Dichloro-4'-methylphenacyl bromide could reduce viability in HeLa cells with an IC50 of 15.0 µM, further supporting its role as a potential therapeutic agent against various cancers .

Q & A

Q. What are the established synthetic routes for 3',5'-Dichloro-4'-methylphenacyl bromide, and what critical parameters ensure high yield and purity?

The compound is synthesized via halogenation of phenacyl derivatives. Key steps include controlled bromination under anhydrous conditions using PBr₃ or HBr in acetic acid. Temperature control (0–5°C) prevents polybromination, while recrystallization from ethanol/water mixtures enhances purity. Structural analogs like 2,4-dichlorophenacyl bromide suggest imidazole-mediated coupling strategies may apply, requiring inert atmospheres and stoichiometric monitoring .

Q. Which spectroscopic techniques are most effective for structural confirmation of 3',5'-Dichloro-4'-methylphenacyl bromide, and what spectral signatures are diagnostic?

¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 190–200 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion clusters matching Cl/Br isotopic patterns. X-ray crystallography resolves stereoelectronic effects, as demonstrated in related bromide complexes . Capillary electrophoresis with UV detection (λ=214 nm) quantifies bromide counterions .

Q. How does the electron-withdrawing chloro substituent influence the reactivity of the phenacyl bromide moiety in nucleophilic substitutions?

Meta-chloro groups increase electrophilicity at the carbonyl carbon via −I effects, accelerating SN2 displacement. Kinetic studies on 2,4-dichloro analogs show 3.2× faster substitution versus non-chlorinated derivatives in DMF/K₂CO₃ systems. Steric effects from the methyl group necessitate polar aprotic solvents (e.g., DMSO) to maintain reactivity .

Q. What safety protocols are critical when handling 3',5'-Dichloro-4'-methylphenacyl bromide, given its hazardous properties?

Use nitrile gloves and sealed goggles due to severe dermal/ocular toxicity (LD₅₀ dermal rabbit: 354 mg/kg). Work under fume hoods with HEPA filtration to prevent aerosol formation. Neutralize spills with 10% sodium thiosulfate, as outlined in SDS for structurally similar 4-chlorobenzyl bromide .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding affinity of 3',5'-Dichloro-4'-methylphenacyl bromide to sulfotransferase enzymes?

AutoDock4 with flexible sidechain sampling (RMSD tolerance ≤2.0 Å) models induced-fit binding. Parameters: Lamarckian GA (150 runs), grid spacing 0.375 Å centered on catalytic lysine. Validation via redocking 4-PCB 11 sulfate (RMSD 1.8 Å) confirms protocol accuracy. Energy decomposition identifies halogen bonding as key to −9.2 kcal/mol ΔG .

Q. What in vivo methodologies track the tissue distribution and metabolic fate of halogenated phenacyl bromides?

Radiolabeled ¹⁴C-tracers administered via jugular cannulation enable whole-body autoradiography. Bile duct cannulation combined with HPLC-MS/MS (Q-Exactive HF-X, 70k resolution) detects phase II metabolites. For 4-PCB 11 sulfate, <4% urinary excretion within 24 hr suggests enterohepatic recirculation requires multi-compartment pharmacokinetic modeling .

Q. How does this compound serve as a versatile electrophile in Pd-catalyzed cross-couplings for polyaromatic hydrocarbon synthesis?

Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O 3:1) achieve >85% yield. Competitive debromination is suppressed by steric protection from the 4-methyl group (TOF 12 min⁻¹ vs 8 min⁻¹ for non-methylated analogs). Sequential coupling with triazine derivatives produces extended π-systems for optoelectronic materials .

Q. Which advanced separation techniques resolve degradation products of brominated aromatics in environmental matrices?

Online SPE-LC-Orbitrap MS (CID 35 eV) with Accucore C18 column (2.6 μm) separates 18 brominated byproducts in soil extracts. Isotope pattern filtering (m/z 78.918/80.916) enhances selectivity. For aqueous samples, large-volume injection CE (75 μm ID capillary, 25 mM borate) achieves 0.1 ppb LOD for bromide ions via indirect UV detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dichloro-4'-methylphenacyl bromide
Reactant of Route 2
Reactant of Route 2
3',5'-Dichloro-4'-methylphenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.